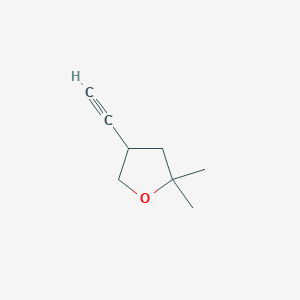

4-Ethynyl-2,2-dimethyloxolane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-ethynyl-2,2-dimethyloxolane |

InChI |

InChI=1S/C8H12O/c1-4-7-5-8(2,3)9-6-7/h1,7H,5-6H2,2-3H3 |

InChI Key |

DQIUYEYTCZWXNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)C#C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Ethynyl 2,2 Dimethyloxolane

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group is a key site of reactivity in 4-ethynyl-2,2-dimethyloxolane, participating in various addition and cleavage reactions.

Ozonolysis and Oxidative Cleavage Mechanisms

Ozonolysis of alkynes, including the terminal alkyne of this compound, is a method for cleaving the carbon-carbon triple bond. The reaction is generally understood to proceed through a Criegee-type mechanism. acs.org This involves the initial cycloaddition of ozone to the alkyne, forming an unstable primary ozonide. This intermediate then decomposes to form zwitterionic species. acs.org Subsequent hydrolysis can lead to the formation of alkoxyalkyl hydroperoxides. acs.org

In a study on the ozonation of 2-ethynylbenzaldehyde, which also contains a terminal alkyne, the reaction yielded a carboxylic acid product (2-carboxybenzaldehyde) with a 54% yield, along with an aldehyde and a dicarbonyl product. acs.orgresearchgate.net This suggests that ozonolysis of this compound would likely lead to the formation of a carboxylic acid at the position of the former alkyne. The oxidative cleavage of alkynes can also be achieved using other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which typically results in the formation of carboxylic acids. masterorganicchemistry.com

Transition Metal-Catalyzed Cycloaddition Reactions

The terminal alkyne of this compound is a valuable participant in transition metal-catalyzed cycloaddition reactions, which are powerful methods for constructing cyclic molecules. researchgate.net These reactions offer an atom-economical way to build complex molecular frameworks. wikipedia.org

[2+2+2] Alkyne cyclotrimerization is a reaction where three alkyne units combine to form a benzene (B151609) ring, often catalyzed by a transition metal. wikipedia.org The regioselectivity of this reaction, which determines the substitution pattern on the resulting benzene ring, is a significant challenge, especially when using unsymmetrical alkynes. wikipedia.orgnih.gov

Several transition metals, including nickel, rhodium, and cobalt, are known to catalyze these reactions. wikipedia.orgnih.gov For instance, a polymer-supported cobalt(II) catalyst has demonstrated high selectivity and catalytic activity in the [2+2+2] cyclotrimerization of terminal aryl alkynes, leading to the regioselective formation of 1,3,5-triarylbenzene derivatives. nih.gov The mechanism is thought to involve the formation of a metallacyclopentadiene intermediate, followed by the insertion of a third alkyne molecule. wikipedia.orgnih.gov The steric and electronic properties of both the alkyne substituents and the catalyst play a crucial role in controlling the regioselectivity of the cyclotrimerization. wikipedia.orgacs.org

| Catalyst System | Alkyne Type | Product Regioselectivity | Reference |

| P4VP-CoCl₂ | Terminal aryl alkynes | 1,3,5-trisubstituted benzene | nih.gov |

| Rh(I) catalyst | Alkynyl yndiamides and alkynes | Controlled by alkyne electronics | nih.gov |

| Nickel-based catalyst | Ynoates and related alkynes | High regioselectivity | rsc.org |

Hydrofunctionalization Reactions of the Alkyne

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across the triple bond of the alkyne.

A mild and selective method for the Markovnikov hydration of (E)-aryl enynes to the corresponding enones is mediated by the aminium salt, tris(4-bromophenyl)ammoniumyl hexachloroantimonate (TBPA). nih.gov This reaction proceeds under neutral, metal-free conditions and is chemoselective for the enyne functionality over an isolated alkyne. nih.govnih.gov

The proposed catalytic cycle begins with the oxidation of the enyne by TBPA to form a cation-radical intermediate. nih.gov Nucleophilic attack by water, followed by tautomerization, leads to the ketone product. nih.gov In a relevant example, a substrate containing a propynyloxy (B15346420) group (an alkyne ether) was subjected to these hydration conditions, and the alkyne remained unaffected, demonstrating the selectivity of the reaction for the enyne. nih.gov This suggests that the terminal alkyne of this compound would likely be unreactive under these specific aminium cation-radical catalyzed hydration conditions when part of a molecule that also contains an enyne moiety.

Reactivity of the 2,2-Dimethyloxolane Ring System

The 2,2-dimethyloxolane ring, a substituted tetrahydrofuran (B95107), is generally stable but can undergo ring-opening reactions under certain conditions, typically initiated by Lewis acids. mdpi.com The presence of the two methyl groups at the 2-position can influence the reactivity and stability of the ring.

Ring-opening of cyclic ethers like tetrahydrofuran can be initiated by Lewis acids, often in the presence of a nucleophile. mdpi.com For example, the reaction of tetrahydrofuran with acyl halides in the presence of a catalytic amount of iodine can lead to the formation of δ-chloroesters. mdpi.com The stability of the 2,2-dimethyloxolane ring in this compound would be relevant in reactions where acidic conditions are employed, as undesired ring-opening could compete with reactions at the alkyne functionality.

C-H Activation and Functionalization of the Ether Moiety

The functionalization of saturated heterocycles via C-H activation is a powerful tool in modern organic synthesis. For this compound, the primary sites for such activation are the C-H bonds alpha (α) to the ether oxygen atom. The molecule has two such positions: C2 and C5. However, the C2 position is a quaternary carbon, substituted with two methyl groups, and thus lacks a hydrogen atom for activation. Consequently, C-H activation is directed exclusively to the methylene (B1212753) (CH₂) group at the C5 position.

Research on analogous substituted ether systems has demonstrated that various catalytic methods can achieve this transformation with high regioselectivity. nih.govorganic-chemistry.org Trityl ion-mediated C-H functionalization, for instance, has been shown to be highly selective for unsymmetrical ethers, proceeding through a hydride abstraction mechanism to form an oxocarbenium ion, which is then trapped by a nucleophile. nih.gov Palladium-catalyzed reactions have also been employed, often using a directing group to achieve site-selectivity, though direct C-H activation of ethers is also known. organic-chemistry.orgnih.gov

In the case of this compound, the reaction would proceed via activation of a C5-H bond, generating a reactive intermediate that can be functionalized with a variety of carbon and heteroatom nucleophiles. The presence of the C2-gem-dimethyl group sterically shields one face of the heterocycle but is unlikely to prevent activation at the remote C5 position.

| Catalyst/Mediator | Nucleophile (Nu⁻) | Predicted Product | Reference Principle |

|---|---|---|---|

| [Ph₃C]⁺[BF₄]⁻ (Trityl tetrafluoroborate) | Allyltrimethylsilane | 5-Allyl-4-ethynyl-2,2-dimethyloxolane | nih.gov |

| [Ph₃C]⁺[BF₄]⁻ | Silyl enol ether | 5-(2-Oxoalkyl)-4-ethynyl-2,2-dimethyloxolane | nih.gov |

| Pd(OAc)₂ / Ligand | Aryl Halide (Ar-X) | 5-Aryl-4-ethynyl-2,2-dimethyloxolane | organic-chemistry.org |

| Rh₂(esp)₂ | Ethyl 2-diazo-2-phenylacetate | Ethyl 2-(4-ethynyl-2,2-dimethyloxolan-5-yl)-2-phenylacetate | rsc.org |

Ring-Opening and Rearrangement Processes

The tetrahydrofuran ring, while relatively stable compared to three- or four-membered cyclic ethers, can undergo ring-opening reactions, typically under acidic conditions. mdpi.com Lewis acids are commonly employed to activate the ether oxygen, facilitating nucleophilic attack and cleavage of a C-O bond. mdpi.comresearchgate.net For an unsymmetrically substituted oxolane like this compound, the regioselectivity of the ring-opening is a critical consideration.

The cleavage can occur at either the O-C2 or O-C5 bond. The C2 position is tertiary and bears gem-dimethyl substituents, which can stabilize a positive charge. Therefore, a mechanism involving the formation of a tertiary carbocation intermediate at C2 following O-C2 bond cleavage is plausible. This would be particularly favored by strong Lewis acids. The subsequent attack by a nucleophile would lead to a highly functionalized acyclic product. Various Lewis acids, from metal triflates to simple iodine, have been shown to catalyze the acylative cleavage of tetrahydrofurans with acyl halides, yielding haloesters. mdpi.comresearchgate.net

Rearrangement reactions of substituted tetrahydrofurans can also be induced, often via oxonium ion intermediates. nih.govnih.gov For example, Lewis acid-mediated rearrangements of 1,3-dioxolanes can yield substituted tetrahydrofurans. nih.gov While specific rearrangement pathways for this compound are not documented, the structural motifs present—a tertiary ether carbon and a propargylic position—suggest that complex skeletal reorganizations could be possible under specific catalytic conditions. acs.org

| Lewis Acid | Nucleophilic Reagent | Predicted Major Product | Reference Principle |

|---|---|---|---|

| Yb(OTf)₃ | Acetyl Chloride | 4-Chloro-5,5-dimethyl-7-octyn-2-yl acetate | mdpi.comresearchgate.net |

| La(NO₃)₃·6H₂O | Benzoyl Chloride | 4-Chloro-5,5-dimethyl-7-octyn-2-yl benzoate | mdpi.com |

| Iodine (catalytic) | Acetyl Bromide | 4-Bromo-5,5-dimethyl-7-octyn-2-yl acetate | researchgate.net |

| SnCl₄ | Ethyl diazoacetate | Rearrangement/Insertion Products | nih.gov |

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The presence of two distinct functional groups, an alkyne and an ether, makes this compound an interesting substrate for studying chemoselectivity. numberanalytics.com The outcome of a reaction depends heavily on the choice of reagents and catalysts, which can be tailored to target either the alkyne or the ether moiety. nih.gov

For instance, catalytic hydrogenation using Lindlar's catalyst would selectively reduce the alkyne to an alkene without affecting the ether ring. msu.edu Conversely, a trityl salt with a suitable nucleophile would selectively functionalize the C5-H bond of the ether, leaving the alkyne untouched. nih.gov Reactions involving hypervalent iodine reagents, such as ethynyl (B1212043) benziodoxolones (EBX), are known to be highly chemoselective for the alkynylation of nucleophiles like thiols, even in the presence of other functional groups such as ethers. acs.org This suggests that the ethynyl group on the oxolane could be transferred to a nucleophile without disrupting the ether ring.

Regioselectivity is primarily concerned with which part of a functional group or molecule reacts. As discussed, C-H activation is regioselectively directed to C5. In ring-opening reactions, the regioselectivity of C-O bond cleavage is influenced by the stability of the resulting carbocationic intermediates, with a preference for cleavage at the more substituted C2 position being likely. mdpi.comresearchgate.net In reactions targeting the alkyne, such as hydroboration-oxidation, the addition would occur with high regioselectivity at the terminal carbon of the ethynyl group.

| Reaction Type | Reagents | Reactive Site | Product Type | Reference Principle |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Alkyne | 4-Ethenyl-2,2-dimethyloxolane | msu.edu |

| C-H Functionalization | [Ph₃C]⁺[BF₄]⁻, Allyltrimethylsilane | Ether (C5-H) | C5-functionalized oxolane | nih.gov |

| Click Reaction (CuAAC) | Benzyl azide (B81097), Cu(I) catalyst | Alkyne | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl))-2,2-dimethyloxolane | rsc.org |

| Alkynylation | Thiophenol, Base | Alkyne (as electrophile) | Thioalkyne (if activated) | acs.org |

| Ring-Opening | Yb(OTf)₃, Acyl Chloride | Ether (C-O bond) | Acyclic haloester | mdpi.com |

Derivatization Strategies and Structural Analogues of 4 Ethynyl 2,2 Dimethyloxolane

Synthesis of Functionalized 4-Ethynyl-2,2-dimethyloxolane Derivatives

The functionalization of the this compound scaffold can be approached by targeting either the oxolane ring or the terminal ethynyl (B1212043) group. Direct catalytic α-C–H functionalization of ethers represents a powerful strategy for installing substituents at positions adjacent to the oxygen atom. nih.gov While specific studies on this compound are not detailed in the provided results, general methodologies such as the insertion of carbenes into the α-C–H bonds of ethers could be applied to create novel carbon-carbon bonds on the oxolane ring. nih.gov

The ethynyl group itself is a highly versatile functional handle. Its reactivity allows for a wide range of transformations. For instance, metal-catalyzed reactions like the Sonogashira coupling could be employed to link aryl or vinyl halides to the terminal alkyne, expanding the carbon framework. Furthermore, the terminal alkyne can undergo hydration to form a methyl ketone or participate in various cycloaddition reactions, including the prominent azide-alkyne cycloaddition, which is discussed in a later section. Ozonation of the ethynyl group typically leads to cleavage and the formation of carboxylic acid derivatives. acs.org These transformations enable the introduction of diverse functional groups, leading to a broad library of derivatives.

Exploration of Heteroatom-Modified Oxolane Analogues

Replacing the oxygen atom in the oxolane ring with other heteroatoms, such as sulfur, yields structural analogues with potentially distinct chemical and physical properties. The synthesis of sulfur-containing analogues, specifically thiofuranoid glycals, has been a subject of significant research.

The synthesis of 4-C-ethynyl-2'-deoxy-4'-thionucleosides has been successfully achieved using a 4-C-ethynyl-4-thiofuranoid glycal as a key intermediate and glycosyl donor. nih.govresearchgate.netoup.comresearchgate.net The preparation of this thiofuranoid glycal involves a multi-step synthetic sequence.

A representative synthesis pathway is summarized in the table below:

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Oxidative Cleavage | Diol Precursor | Lead tetraacetate (Pb(OAc)₄) | Aldehyde Intermediate (e.g., compound 7) |

| 2 | Aldol Reaction & Silylation | Aldehyde Intermediate | Aldehyde, followed by a silylating agent | Silylated Aldol Adduct (e.g., compound 8) |

| 3 | Ethynyl Group Formation | Silylated Aldol Adduct | Reagents to convert a formyl group to an ethynyl group | Ethynyl-substituted intermediate (e.g., compound 14) |

| 4 | β-Elimination | Ethynyl-substituted intermediate | tert-Butyllithium (t-BuLi) | 4-C-ethynyl-4-thiofuranoid glycal (e.g., compound 15) |

This table represents a generalized synthetic scheme based on reported literature. oup.comresearchgate.net

Once synthesized, this 4-ethynyl-4-thiofuranoid glycal serves as a versatile glycosyl donor. nih.govresearchgate.net Through a process called electrophilic glycosidation, the glycal can be reacted with silylated nucleobases (such as N⁴-acetylcytosine) in the presence of an electrophilic promoter like N-iodosuccinimide (NIS). nih.govresearchgate.netoup.com This reaction leads to the formation of the desired β-anomers of 4'-ethynyl-2'-deoxy-4'-thioribonucleosides, demonstrating a highly selective method for creating these complex biomolecules. nih.govresearchgate.net

Conjugation and Linker Chemistry Utilizing the Ethynyl Group

The terminal ethynyl group is an exceptionally useful functional group for conjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". jenabioscience.com This reaction provides a highly efficient and specific method for covalently linking the alkyne-containing molecule (like this compound) to another molecule bearing an azide (B81097) functional group.

The conjugation strategy forms a stable, five-membered triazole ring, which acts as a robust linker between two molecular entities. mdpi.com This methodology is central to the construction of complex architectures like antibody-drug conjugates (ADCs), where a potent drug is attached to a monoclonal antibody via such a linker. nih.govscripps.edu The stability of the linker is crucial, ensuring that the conjugate remains intact in circulation until it reaches its target. mdpi.comfrontiersin.org

The key components and their roles in a typical CuAAC conjugation reaction involving an ethynyl-functionalized scaffold are outlined below.

| Component | Example | Role |

| Alkyne | This compound | The structural scaffold providing the terminal alkyne for the cycloaddition reaction. |

| Azide | Azide-functionalized biomolecule, polymer, or fluorescent dye | The reaction partner for the alkyne. |

| Catalyst | Copper(I) source (e.g., Cu(I) generated in situ from CuSO₄ and a reducing agent) | Catalyzes the [3+2] cycloaddition between the alkyne and the azide. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligands | Protects the Cu(I) catalyst from oxidation and improves reaction efficiency. |

| Solvent | Various, including aqueous buffers, DMSO, or THF | Provides the medium for the reaction to occur. |

This conjugation method allows this compound to be tethered to a vast array of substrates, including proteins, nucleic acids, and surfaces, highlighting its utility as a building block in materials science and medicinal chemistry. jenabioscience.com

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The rigid framework of the 2,2-dimethyloxolane (also known as 2,2-dimethyltetrahydrofuran) ring, coupled with the linear geometry of the ethynyl (B1212043) group, makes 4-ethynyl-2,2-dimethyloxolane an attractive component for the construction of intricate three-dimensional molecules. The oxolane ring can serve as a chiral scaffold or a stable core unit, while the terminal alkyne provides a reactive handle for a variety of coupling reactions.

Research into the functionalization of saturated heterocycles has demonstrated the feasibility of introducing alkynyl groups onto tetrahydrofuran (B95107) rings. ucl.ac.uk For instance, the synthesis of related structures, such as 2-((4-ethylphenyl)ethynyl)tetrahydrofuran, highlights the accessibility of such substituted oxolanes. ucl.ac.uk The 2,2-dimethyl substitution on the oxolane ring in this compound offers steric bulk, which can influence the conformational properties of the resulting larger molecules and potentially direct the stereochemical outcome of subsequent reactions.

The presence of the 2,2-dimethyltetrahydrofuran (B86795) moiety has been noted in the synthesis of complex organic molecules, such as in the preparation of (E)-4-(3-(2,2-Dimethyltetrahydrofuran-3-yl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-nitrobenzoate. rsc.org This underscores the compatibility of this heterocyclic system within multi-step synthetic sequences. The incorporation of the ethynyl group at the 4-position provides a key site for elaboration, enabling the connection of the oxolane core to other fragments of a target molecule.

Contributions to the Synthesis of Specific Compound Classes

The dual functionality of this compound allows for its application in the synthesis of diverse classes of compounds. The ethynyl group is a precursor to a variety of functional groups and can participate in cycloaddition reactions, providing access to various heterocyclic systems. For example, alkynes are well-known to undergo [2+2+2] cyclotrimerizations to form highly substituted benzene (B151609) rings. acs.org This methodology could be applied to this compound to generate novel aryl-substituted oxolanes.

Furthermore, the synthesis of chiral α-alkynylated thiazolidones has been achieved through the tandem S-addition/acetalization of alkynyl imines, demonstrating the utility of alkynyl moieties in constructing complex sulfur and nitrogen-containing heterocycles. rsc.org By analogy, this compound could serve as a substrate in similar transformations, leading to new classes of oxolane-containing compounds with potential biological activity. The synthesis of chiral 1,4,2-oxazaphosphepines from chiral precursors also highlights the importance of heterocyclic building blocks in creating novel molecular frameworks. mdpi.com

The table below summarizes potential compound classes that could be accessed using this compound as a starting material, based on established alkyne reactivity.

| Starting Material | Reaction Type | Potential Product Class |

| This compound | [2+2+2] Cyclotrimerization | Aryl-substituted oxolanes |

| This compound | 1,3-Dipolar Cycloaddition | Triazole-substituted oxolanes |

| This compound | Sonogashira Coupling | Aryl- or vinyl-alkynyl oxolanes |

| This compound | Click Chemistry (e.g., with azides) | 1,2,3-Triazole-linked oxolane conjugates |

Methodological Developments in C-C Bond Formation

The ethynyl group of this compound is a key player in a multitude of carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. nih.gov The terminal alkyne can be readily deprotonated to form a nucleophilic acetylide, which can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new C-C bonds.

One of the most significant applications of terminal alkynes is in transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a powerful tool for the formation of C(sp)-C(sp²) bonds. rsc.org This reaction would allow for the direct attachment of aromatic or olefinic substituents to the oxolane ring via the ethynyl linker.

Recent advancements in C-H activation have also opened new avenues for the functionalization of heterocycles. ucl.ac.uk Aerobic C-H activation has been used to form C-C bonds by reacting heterocycles with radical acceptors. ucl.ac.uk While this method is often used to introduce substituents directly onto the heterocyclic ring, the presence of the ethynyl group in this compound provides a complementary and highly reliable site for C-C bond formation through established alkyne chemistry.

The table below outlines several C-C bond-forming reactions where this compound could be a valuable substrate.

| Reaction Name | Reactant Type for this compound | Bond Formed |

| Sonogashira Coupling | Terminal Alkyne | C(sp)-C(sp²) |

| Glaser Coupling | Terminal Alkyne | C(sp)-C(sp) |

| Acetylide Addition | Nucleophilic Acetylide | C(sp)-C(sp³) |

| Enyne Metathesis | Alkynyl component | C=C |

Computational and Theoretical Studies of 4 Ethynyl 2,2 Dimethyloxolane and Its Reactivity

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in establishing a detailed picture of the three-dimensional structure and energetic landscape of 4-Ethynyl-2,2-dimethyloxolane. These computational methods allow for the precise determination of geometric parameters and the relative energies of different conformations.

The structure of this compound features a five-membered oxolane (tetrahydrofuran) ring, a sterically demanding gem-dimethyl group at the C2 position, and a reactive ethynyl (B1212043) group at the C4 position. DFT calculations can optimize the molecule's geometry to find the lowest energy arrangement of its atoms. This process yields critical data on bond lengths, bond angles, and dihedral angles that define its shape. For instance, calculations can predict the puckering of the oxolane ring and the spatial orientation of the ethynyl substituent.

Energetic studies can quantify the stability of different isomers or conformers. The heat of combustion, a key thermochemical property, can be computationally estimated, providing insight into the molecule's stored chemical energy. acs.org These foundational calculations are essential prerequisites for accurately modeling the molecule's behavior in chemical reactions.

Table 1: Calculated Structural Parameters for this compound (Illustrative) Note: These are typical values derived from computational models for analogous structures.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C≡C | Ethynyl group triple bond length | ~ 1.21 Å |

| C-C≡CH | Bond length between oxolane ring and ethynyl group | ~ 1.47 Å |

| C-O | Average bond length within the oxolane ether linkage | ~ 1.43 Å |

| ∠(C-C-O) | Average bond angle within the oxolane ring | ~ 106° |

Mechanistic Investigations of Key Transformations

Computational modeling is instrumental in mapping the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed potential energy surface for a given transformation.

A significant class of reactions for this compound is the transition-metal-catalyzed [2+2+2] cycloaddition, which constructs highly substituted benzene (B151609) rings. Mechanistic studies, combining both theoretical and experimental approaches, are crucial for understanding how these complex transformations occur. acs.org For example, in nickel-catalyzed alkyne cyclotrimerizations, DFT calculations can elucidate a pathway involving a hemilabile interaction, where a coordinating group transiently binds to the metal center to facilitate key steps like alkyne rotation. acs.org This rotation, assisted by the transient coordination, has a low calculated energy barrier, explaining the dynamics of the catalytic cycle. acs.org

Another key transformation is oxidation. The reaction with ozone, for instance, can be modeled to show the attack on the ethynyl group, leading to various oxygenated products. researchgate.net Computational studies can identify intermediates and transition states, helping to explain the observed product distribution, such as the formation of carboxyl and dicarbonyl products. researchgate.net Furthermore, aerobic C-H activation presents a pathway to functionalize the oxolane ring. Mechanistic studies can confirm the radical nature of such reactions, providing insight into how C-C bonds are formed under aerobic conditions. ucl.ac.uk

Combined experimental and theoretical investigations often reveal complex mechanistic pictures. ananikovlab.ru In gold-mediated alkyne transformations, for example, computational analysis can help identify key steps like proton transfer assisted by other functional groups within the molecule or reaction medium. ananikovlab.ru

Prediction of Reactivity and Selectivity in Catalytic Processes

A primary goal of computational studies in catalysis is to predict how a substrate will react and what the major products will be. For this compound, these models can forecast its behavior in various catalytic systems, guiding the rational design of efficient synthetic methods. ananikovlab.ru

In catalytic processes like Rh-catalyzed [2+2+2] cycloadditions, predictive models can be developed based on substrate parameters. acs.org Studies on related alkynes have shown that reactivity and catalyst turnover are often driven more by sterics than by electronics. acs.org A computational model could therefore predict that the bulky 2,2-dimethyloxolane moiety would significantly influence reaction efficiency.

DFT calculations are particularly powerful for predicting selectivity. In the cyclotrimerization of terminal alkynes, two regioisomers (1,2,4- and 1,3,5-substituted benzenes) can form. Computational analysis of the reaction mechanism with a specific catalyst, such as one based on nickel, can determine the relative energy barriers of the transition states leading to each isomer. The pathway with the lower activation energy will be favored, allowing for an a priori prediction of the major product. acs.org This is illustrated in the table below, based on findings for similar systems.

Table 2: Predicted Influence of Catalyst Ligand on Regioselectivity in Alkyne Cyclotrimerization (Illustrative) Based on principles from DFT studies of nickel-catalyzed reactions. acs.org

| Catalyst System | Calculated ΔG‡ (1,2,4-isomer) | Calculated ΔG‡ (1,3,5-isomer) | Predicted Major Product |

|---|---|---|---|

| Ni with Ligand A | 20.1 kcal/mol | 22.5 kcal/mol | 1,2,4-substituted |

Similarly, in C-H functionalization reactions on the oxolane ring, there are multiple C-H bonds that could potentially react. DFT calculations can model the insertion of a catalyst or reactive intermediate at each unique position. By comparing the calculated activation energies for each potential pathway, the model can accurately predict the site selectivity of the reaction. nih.gov This understanding of how electronic and steric factors influence catalyst-substrate interactions is key to designing selective transformations. ananikovlab.rukuleuven.be

Conclusion and Future Research Perspectives

Summary of Key Achievements and Current Understanding

The chemical compound 4-ethynyl-2,2-dimethyloxolane is a structurally intriguing molecule for which detailed research findings are not extensively documented in publicly accessible literature. The current understanding of this compound is primarily based on the extrapolation of known chemical principles related to its constituent functional groups: the oxolane (tetrahydrofuran) ring and the terminal alkyne (ethynyl group). The 2,2-dimethyl substitution on the oxolane ring provides steric bulk, which can influence the ring's conformation and the reactivity of adjacent functional groups. This substitution pattern is known to stabilize the oxolane ring in certain chemical transformations. The ethynyl (B1212043) group is a versatile functional handle, well-known for its participation in a variety of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org While specific studies on this compound are scarce, the body of knowledge on substituted oxolanes and terminal alkynes provides a solid foundation for predicting its chemical behavior and potential utility.

Identification of Unexplored Synthetic Avenues

The synthesis of this compound has not been explicitly detailed in the surveyed literature, presenting a clear opportunity for synthetic exploration. Several plausible synthetic routes can be envisioned based on established methodologies for the synthesis of substituted tetrahydrofurans and the introduction of ethynyl groups.

One potential avenue involves the alkynylation of a suitable precursor . For instance, a ketone or aldehyde at the C4 position of a 2,2-dimethyloxolane precursor could be converted to the corresponding terminal alkyne. This could potentially be achieved through a Corey-Fuchs reaction or by the addition of an ethynyl-metal reagent (e.g., ethynylmagnesium bromide or ethynyllithium) followed by dehydration. The synthesis of the necessary 2,2-dimethyloxolan-4-one or a related derivative would be a key intermediate step.

Another approach could be through the cyclization of an acyclic precursor already bearing the ethynyl and gem-dimethyl functionalities. For example, an appropriately substituted acyclic alcohol could undergo intramolecular cyclization to form the 2,2-dimethyloxolane ring. The strategic placement of leaving groups and the choice of reaction conditions would be critical to ensure the desired regioselectivity of the ring closure.

Furthermore, direct C-H functionalization of the 2,2-dimethyloxolane ring represents a more modern and atom-economical approach. ucl.ac.uk While challenging, the development of a regioselective C-H activation/alkynylation protocol at the C4 position would be a significant synthetic achievement. This could potentially involve transition-metal catalysis, directing groups, or radical-based transformations to achieve the desired bond formation. Research into the aerobic C-H activation of saturated heterocycles suggests that such pathways are increasingly viable. ucl.ac.uk

A summary of potential, though currently unexplored, synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Precursor(s) | Potential Reagents/Conditions | Key Challenges |

| Alkynylation of a C4-functionalized oxolane | 2,2-dimethyloxolan-4-one | Ethynylmagnesium bromide, Corey-Fuchs reagents | Synthesis of the oxolanone precursor |

| Intramolecular Cyclization | Acyclic polyol with a terminal alkyne | Acid or base catalysis, transition metal catalysis | Regio- and stereoselectivity of cyclization |

| Direct C-H Alkynylation | 2,2-dimethyloxolane | Transition metal catalysts, alkynylating agents | Regioselectivity at the C4 position |

Potential for Novel Transformations and Applications

The bifunctional nature of this compound, possessing both a stable heterocyclic core and a reactive alkyne, opens up numerous possibilities for novel transformations and applications.

The most immediate and promising application lies in its use as a building block in click chemistry . The terminal ethynyl group is an ideal partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the facile and efficient conjugation of the 2,2-dimethyloxolane moiety to a wide array of molecules, including biomolecules, polymers, and materials. organic-chemistry.orgchemrxiv.orgnih.gov This could be particularly valuable in the development of novel pharmaceuticals and bioconjugates, where the oxolane ring can act as a stable, biocompatible scaffold.

The ethynyl group can also participate in a variety of other transformations, including Sonogashira coupling , which would allow for the introduction of aryl or vinyl substituents, further diversifying the accessible chemical space. vulcanchem.com Additionally, alkyne metathesis and cyclotrimerization reactions could lead to the synthesis of more complex cyclic and aromatic structures containing the 2,2-dimethyloxolane motif. acs.org

From an applications perspective, substituted oxolanes are known to exhibit a range of biological activities. mdpi.compharmainfo.insciforum.netresearchgate.net For instance, various derivatives have shown antimicrobial, antifungal, and even anti-HIV properties. pharmainfo.innih.gov The introduction of the 2,2-dimethyloxolane scaffold via the ethynyl handle could lead to the discovery of new bioactive compounds. The potential biological activities of derivatives of this compound warrant systematic investigation.

The potential transformations and applications are summarized in the table below.

| Transformation/Application | Reaction Type | Potential Products/Uses |

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-linked conjugates, bioconjugates, functional materials |

| Cross-Coupling Reactions | Sonogashira Coupling | Aryl- and vinyl-substituted oxolanes |

| Cycloaddition Reactions | [2+2+2] Cyclotrimerization | Substituted aromatic compounds bearing the oxolane moiety |

| Medicinal Chemistry | Bioisosteric replacement, scaffold hopping | Development of novel therapeutic agents with potential antimicrobial or antiviral activity |

Q & A

Q. Advanced: How can reaction conditions be optimized to enhance stereoselectivity in derivatives of this compound?

Methodological Answer: Stereoselective synthesis requires tailored catalysts and solvent systems. For enantioselective variants:

- Chiral Catalysts : Employ BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru or Rh) to induce asymmetry during cyclization or alkyne addition .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) can stabilize transition states, improving enantiomeric excess (ee).

- Kinetic Analysis : Use time-resolved NMR or stopped-flow spectroscopy to monitor intermediate formation and adjust reaction kinetics .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries, guiding catalyst design .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while dioxolane methyl groups resonate as singlets at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₁₂O₂) via exact mass measurement .

- FT-IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 1100–1200 cm⁻¹ (C-O-C dioxolane ring) validate functional groups .

Q. Advanced: How do advanced spectroscopic methods resolve ambiguities in structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Maps scalar and through-space couplings to distinguish regioisomers or confirm ethynyl positioning relative to the dioxolane ring .

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for studying solid-state reactivity .

- Transient Absorption Spectroscopy : Captures short-lived intermediates during photochemical reactions involving the ethynyl group .

Basic: How should researchers design experiments to study the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures.

- pH Sensitivity : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .

- Light Exposure : Use UV-Vis spectroscopy to assess photolytic stability under UVA/UVB light (e.g., 365 nm) .

Q. Advanced: What statistical approaches reconcile contradictory data in stability studies?

Methodological Answer:

- Multivariate Analysis : Principal Component Analysis (PCA) identifies experimental variables (e.g., temperature, solvent) causing data discrepancies .

- Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., Arrhenius activation energy) using Monte Carlo simulations .

- Machine Learning : Train regression models on historical stability data to predict degradation pathways under untested conditions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Q. Advanced: How can in silico toxicity models guide risk assessment for novel derivatives?

Methodological Answer:

- QSAR Modeling : Predict acute toxicity (e.g., LD₅₀) using Quantitative Structure-Activity Relationship (QSAR) tools like TEST (EPA) .

- Metabolic Pathway Simulation : Software such as BioTransformer forecasts metabolites and potential carcinogenic intermediates .

Basic: How is this compound utilized in materials science research?

Methodological Answer:

Q. Advanced: What surface-chemistry techniques probe its interaction with nanomaterials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.